N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1,5-dimethylpyrazole with an appropriate aldehyde or ketone under specific conditions to form the corresponding oxime . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as an inhibitor of certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
N-(1-phenylethylidene)hydroxylamine: This compound has a similar structure but with a phenyl group instead of a pyrazolyl group.
N-(1-methylpropylidene)hydroxylamine: This compound has a similar structure but with a propyl group instead of a pyrazolyl group.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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